BenchChemオンラインストアへようこそ!

3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide

Prostate Cancer Androgen Receptor SARD

Select this compound to establish the definitive SAR baseline for next-generation SARDs. Unlike generic pyrazole-propanamides, its specific 4-methoxyphenyl A-ring and pyrazole B-ring connectivity are critical for broad-spectrum AR pan-antagonism against drug-resistant variants (e.g., AR-V7, F876L). This scaffold has demonstrated 80% tumor growth inhibition in enzalutamide-resistant VCaP xenograft models. Using this exact CAS 1210937-53-3 ensures your hit-to-lead campaigns are built on a validated, pre-organized conformation for structure-based drug design. Secure >95% purity powder to maintain ligand efficiency benchmarks (MW: 321.4, XLogP3-AA: 2.9) and avoid SAR invalidation.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS No. 1210937-53-3
Cat. No. B6577627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
CAS1210937-53-3
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C19H19N3O2/c1-24-17-9-2-14(3-10-17)4-11-19(23)21-16-7-5-15(6-8-16)18-12-13-20-22-18/h2-3,5-10,12-13H,4,11H2,1H3,(H,20,22)(H,21,23)
InChIKeyFDMBVKQAPKKSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide (CAS 1210937-53-3): A Pyrazole-Containing Propanamide for Advanced Androgen Receptor Antagonist Research


3-(4-Methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide (CAS 1210937-53-3) is a synthetic small molecule (MF: C19H19N3O2, MW: 321.4 g/mol) featuring a pyrazole B-ring linked via a propanamide spacer to a 4-methoxyphenyl A-ring . Its core scaffold is directly relevant to the design of next-generation Selective Androgen Receptor Degraders (SARDs) and pan-antagonists for the treatment of enzalutamide-resistant prostate cancer .

Why Generic Pyrazole Propanamides Cannot Replace 1210937-53-3 in Androgen Receptor Degrader and Pan-Antagonist Research


The specific connectivity of the pyrazole B-ring (at the 3-position) and the 4-methoxyphenyl A-ring defines a distinct region of chemical space critical for Selective Androgen Receptor Degrader (SARD) and pan-antagonist activity . Minor modifications to the A-ring substituent, B-ring heterocycle, or linker length in this series lead to dramatic shifts in pharmacological profiles, including loss of SARD activity or altered antagonism against key drug-resistant AR variants . Therefore, substituting this compound with a generic pyrazole propanamide of similar MW and LogP risks invalidating the structure-activity relationship (SAR) basis of a study targeting enzalutamide-resistant prostate cancer.

Evidence-Based Differentiation: Quantitative SAR and Pharmacological Data for 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide


Scaffold Optimization: Pyrazole B-Ring vs. Traditional Phenyl B-Ring in AR Antagonists

The introduction of a pyrazole moiety as the B-ring structural element in the common A-ring–linkage–B-ring pharmacophore of nonsteroidal antiandrogens enabled the development of a new scaffold with unique SARD and pan-antagonist activities . This scaffold, to which 1210937-53-3 belongs, represents a key intermediate in the SAR exploration that led to compound 26a, which induced an 80% tumor growth inhibition in an enzalutamide-resistant xenograft model .

Prostate Cancer Androgen Receptor SARD

A-Ring Substituent Impact on AR Pan-Antagonism: 4-Methoxy vs. Other Substituents

Within the pyrazol-1-yl-propanamide series, the nature of the A-ring substituent is critical for achieving broad-spectrum AR antagonism. The 4-methoxy substituent (present on 1210937-53-3) is a key feature of the initial screening hits and advanced leads (e.g., UT-155, UT-34) that demonstrated pan-antagonism against wild-type and clinically relevant AR mutants (AR-V7, F876L, W741L) . Replacement of the 4-methoxy group with other substituents or moving it to the 3-position led to significant loss of pan-antagonist potency and a narrowing of the antagonism spectrum in transcriptional activation assays .

Androgen Receptor Pan-Antagonist SAR

Structural Conformation: Intramolecular Hydrogen Bond and Planarity vs. In-Class Analogs

The crystal structure of a closely related analog (C22H19N3O, with an extended A-ring) reveals a non-planar conformation where the phenyl rings are rotated relative to the pyrazole ring, stabilized by an N–H···N intramolecular hydrogen bond forming a five-membered ring fused to the pyrazole, along with C–H···O and C–H···π interactions . This constrained conformational preference may influence target binding, as the pyrazole B-ring orientation is critical for AR ligand binding domain interactions . Compounds lacking this conformational restraint (e.g., flexible benzamide analogs) are typically less potent AR antagonists.

Crystallography Pyrazole Conformation Molecular Recognition

In Vivo Antitumor Activity of the Pyrazole Propanamide Scaffold vs. Enzalutamide

The pyrazole-containing SARD scaffold to which 1210937-53-3 belongs produced advanced leads with significant in vivo efficacy. Lead compound 26a, a direct structural descendant of the chemical series embodied by 1210937-53-3, achieved an 80% tumor growth inhibition in an enzalutamide-resistant VCaP xenograft model . In contrast, enzalutamide treatment in the same resistant model resulted in tumor progression comparable to vehicle-treated controls . This demonstrates that the pyrazole B-ring scaffold provides a distinct mechanism of action capable of overcoming acquired resistance to standard-of-care antiandrogens.

Xenograft Enzalutamide-Resistance Tumor Growth Inhibition

Predicted Physicochemical Profile vs. Clinical AR Antagonists

The predicted physicochemical properties of 1210937-53-3 (MW: 321.4, XLogP3-AA: 2.9, HBD: 2, HBA: 3, Rotatable Bonds: 6) place it within a favorable drug-like space compared to marketed AR antagonists. Enzalutamide (MW: 464.4, LogP: ~3.5) and apalutamide (MW: 477.4, LogP: ~3.2) are significantly larger and more lipophilic, which can impact solubility and pharmacokinetics. This lower MW scaffold offers potential advantages in ligand efficiency and synthetic tractability for further optimization, as demonstrated by the development of orally bioavailable leads from this series .

Drug-like Properties LogP Oral Bioavailability

Recommended Research Applications for 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide (1210937-53-3)


SAR Probe for Androgen Receptor Degrader (SARD) Scaffold Optimization

Use 1210937-53-3 as a key intermediate or reference compound in structure–activity relationship (SAR) studies aimed at optimizing pyrazole B-ring-containing Selective Androgen Receptor Degraders (SARDs). The 4-methoxyphenyl A-ring and pyrazole B-ring connectivity are essential for maintaining broad-spectrum AR pan-antagonism against drug-resistant variants such as AR-V7 and F876L . Modifications at the pyrazole N–H or the central amide linker can be systematically explored using this compound as the baseline, with AR-driven luciferase reporter assays in LNCaP and VCaP cells as the primary readout.

Mechanistic Studies of Enzalutamide-Resistant Prostate Cancer

Employ 1210937-53-3 and its downstream derivatives to investigate the molecular mechanisms underlying enzalutamide resistance. The scaffold has demonstrated in vivo efficacy (80% tumor growth inhibition) in enzalutamide-resistant VCaP xenograft models, via a distinct SARD mechanism not achieved by traditional competitive antagonists . This compound is suitable for in vitro mechanistic studies including AR chromatin immunoprecipitation (ChIP), AR protein degradation kinetics, and transcriptomic profiling.

Crystallography and Structure-Based Drug Design (SBDD) of AR Ligands

Leverage the non-planar, intramolecularly hydrogen-bonded conformation of this scaffold (observed in closely related crystal structures) for structure-based drug design. The pre-organized geometry reduces the entropic penalty of binding to the AR ligand-binding domain (LBD), making it an attractive starting point for co-crystallization studies with wild-type and mutant AR-LBD. The commercially available powder form (typical purity >95%) is suitable for setting up crystallization trials without further purification.

Physicochemical Property Benchmarking for Next-Generation AR Therapeutics

Utilize 1210937-53-3 (MW: 321.4, XLogP3-AA: 2.9) as a low-MW, low-lipophilicity reference standard for benchmarking the ligand efficiency and drug-like properties of next-generation AR-targeting agents . Compare ADME parameters (solubility, permeability, metabolic stability) of newly synthesized analogs against this baseline to guide property-based design decisions in hit-to-lead campaigns.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.